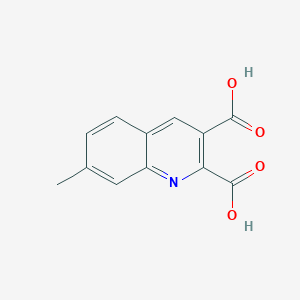
7-Methylquinoline-2,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 7-metilquinolina-2,3-dicarboxílico es un compuesto aromático heterocíclico con la fórmula molecular C₁₂H₉NO₄ y un peso molecular de 231,2 g/mol . Este compuesto es parte de la familia de la quinolina, conocida por sus diversas aplicaciones en la química medicinal, orgánica sintética e industrial .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación de derivados del ácido quinolina-2,3-dicarboxílico, incluido el ácido 7-metilquinolina-2,3-dicarboxílico, se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción de diclorosuccinato con una amina en un solvente inerte a temperaturas que varían de 25 °C a reflujo durante 1 a 24 horas . La mezcla resultante se hace reaccionar aún más con anilina en presencia de un ácido orgánico, como el ácido acético, a temperaturas entre 25 °C y 90 °C durante 1 a 24 horas. El paso final implica el uso de un reactivo de Vilsmeier para producir el ácido quinolina-2,3-dicarboxílico deseado .
Métodos de producción industrial: Los métodos de producción industrial para derivados de quinolina a menudo se centran en procesos más ecológicos y sostenibles. Se emplean técnicas como la síntesis asistida por microondas, las reacciones sin disolventes y el uso de catalizadores reciclables para minimizar el impacto ambiental .
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 7-metilquinolina-2,3-dicarboxílico experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución .
Reactivos y condiciones comunes:
Oxidación: El permanganato de potasio (KMnO₄) se utiliza comúnmente para la oxidación de derivados de quinolina.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados del ácido quinolina-2,3-dicarboxílico, mientras que la reducción puede producir varios compuestos de quinolina hidrogenados .
Aplicaciones Científicas De Investigación
El ácido 7-metilquinolina-2,3-dicarboxílico tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del ácido 7-metilquinolina-2,3-dicarboxílico implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede actuar como un inhibidor de ciertas enzimas, afectando así las vías bioquímicas . Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso .
Compuestos similares:
- Ácido quinolina-2,3-dicarboxílico
- 2-metilquinolina
- 3-metilquinolina
- Isoquinolina
Comparación: El ácido 7-metilquinolina-2,3-dicarboxílico es único debido a su patrón de sustitución específico, que puede influir en su reactividad química y actividad biológica. En comparación con otros derivados de quinolina, puede exhibir diferentes propiedades farmacológicas y aplicaciones industriales .
Comparación Con Compuestos Similares
- Quinoline-2,3-dicarboxylic acid
- 2-Methylquinoline
- 3-Methylquinoline
- Isoquinoline
Comparison: 7-Methylquinoline-2,3-dicarboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other quinoline derivatives, it may exhibit different pharmacological properties and industrial applications .
Propiedades
Número CAS |
948291-03-0 |
|---|---|
Fórmula molecular |
C12H9NO4 |
Peso molecular |
231.20 g/mol |
Nombre IUPAC |
7-methylquinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C12H9NO4/c1-6-2-3-7-5-8(11(14)15)10(12(16)17)13-9(7)4-6/h2-5H,1H3,(H,14,15)(H,16,17) |
Clave InChI |
KSUMYWMNVADYCX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC(=C(C=C2C=C1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11878519.png)
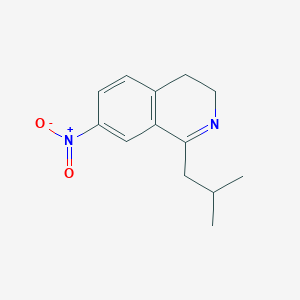

![4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11878536.png)
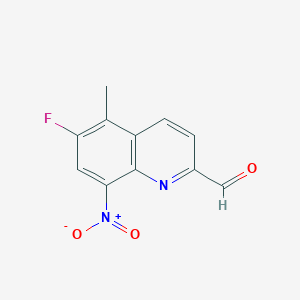

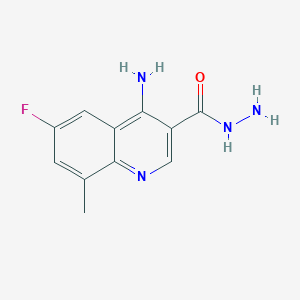

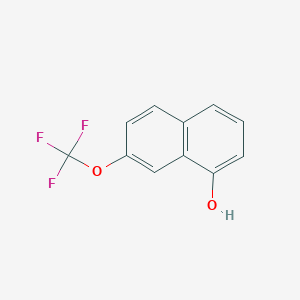
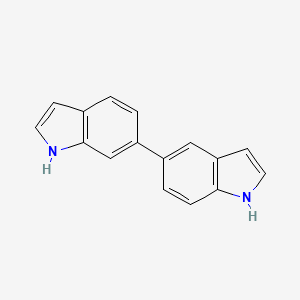

![1,7-Diazaspiro[4.5]decane, 1-methyl-7-(3-pyridinyl)-](/img/structure/B11878579.png)

